N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a furan-2-ylmethyl group at the 4th position of the triazole ring and a pyridin-3-yl group at the 5th position. Its synthesis involves alkylation and cyclization steps, as described in methods for analogous compounds .
Properties
Molecular Formula |
C20H16FN5O2S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16FN5O2S/c21-16-7-1-2-8-17(16)23-18(27)13-29-20-25-24-19(14-5-3-9-22-11-14)26(20)12-15-6-4-10-28-15/h1-11H,12-13H2,(H,23,27) |
InChI Key |
OFADTNHLCYSIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan and Pyridine Groups: The furan-2-ylmethyl and pyridin-3-yl groups are introduced through nucleophilic substitution reactions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is typically introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and triazole moieties.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their efficacy against various fungal pathogens and have been explored as potential antifungal agents. Studies have shown that modifications to the triazole ring can enhance antifungal activity against resistant strains of fungi such as Candida spp. and Aspergillus spp. .
Anticancer Potential
The compound has been investigated for its anticancer properties. Triazole-containing compounds are recognized for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specific derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as SNB-19 and OVCAR-8, with significant percent growth inhibition values reported .
Antitubercular Activity
Research has highlighted the potential of compounds similar to this compound as antitubercular agents. A study demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against both drug-sensitive and resistant strains . This suggests that further development could lead to novel treatments for tuberculosis.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole and furan rings can significantly impact biological activity. For example, alterations in the fluorine substitution pattern have been linked to enhanced potency against specific targets .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins. The pathways involved would vary but could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine or chlorine at the phenyl ring’s ortho/para positions increases AEA by enhancing membrane permeability and target affinity .
- Heterocyclic Diversity : Pyridin-3-yl and pyridin-2-yl groups improve interactions with inflammatory mediators (e.g., COX-2), while furan derivatives may target alternative pathways .
- Side Chain Flexibility : Longer alkyl chains (e.g., prop-2-en-1-yl) reduce activity due to conformational instability, as seen in VUAA-1 analogues .
Biological Activity
N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has gained significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a 1,2,4-triazole ring fused with a furan and pyridine moiety, contributing to its pharmacological potential.
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that certain triazole compounds demonstrate effective activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL against these pathogens .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 0.25 |
| Compound C | Pseudomonas aeruginosa | 1.0 |
Antifungal Activity
In addition to antibacterial properties, triazole derivatives are known for their antifungal effects. Compounds similar to this compound have shown efficacy against fungal strains such as Candida albicans and Aspergillus fumigatus, with MIC values often reported in the range of 0.5 to 16 μg/mL .
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Target Fungi | MIC (μg/mL) |
|---|---|---|
| Compound D | C. albicans | 0.5 |
| Compound E | A. fumigatus | 8 |
The mechanism by which triazole derivatives exert their biological effects generally involves the inhibition of key enzymes involved in cell wall synthesis and nucleic acid metabolism. For example, they may inhibit fungal cytochrome P450 enzymes (such as lanosterol demethylase), disrupting ergosterol biosynthesis and leading to cell membrane impairment .
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that modifications in the substituents significantly impacted the antibacterial activity against various strains .
- Anticancer Properties : Another study highlighted the potential anticancer properties of triazole derivatives in inhibiting tumor growth in vitro and in vivo models. The compound demonstrated significant cytotoxicity against several cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
